Daurinol

Descripción general

Descripción

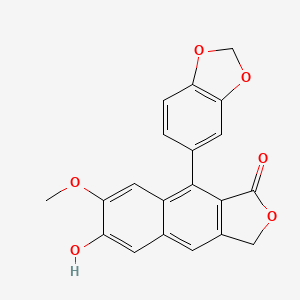

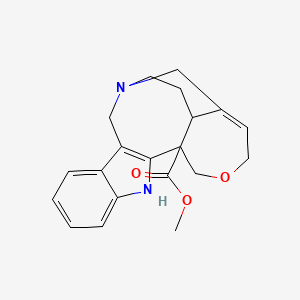

Daurinol is a natural aryl naphthalene lactone that has been isolated from the ethnopharmacological plant Haplophyllum dauricum . It has been reported to have antiproliferative activity against various cell lines . Daurinol is a catalytic inhibitor of topoisomerase IIα and has been used historically to treat tumors .

Synthesis Analysis

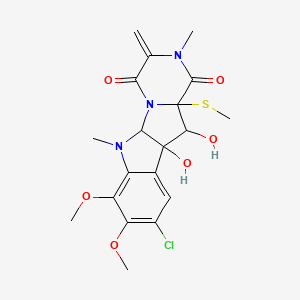

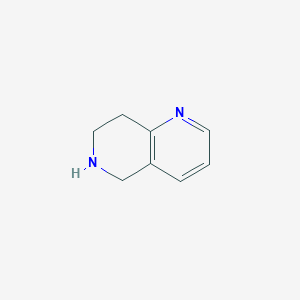

Daurinol and its derivatives have been synthesized for study against various cancer cell lines . A bioisosterism-based scaffold of daurinol, 4-Aza-daurinol, was designed and 17 analogues were synthesized and evaluated against five representative cancer cell lines . The 2,3-dihydrobenzo[b][1,4]dioxinyl derivative was found to be the most potent and showed similar activity and tendency as daurinol .Molecular Structure Analysis

The molecular structure of Daurinol is similar to that of the clinical anticancer agent VP-16 (also known as etoposide phosphate) . The computational simulation predicted that daurinol binds to the ATP-binding pocket of topoisomerase IIα .Aplicaciones Científicas De Investigación

Anticancer Activity

Daurinol, derived from Haplophyllum dauricum, shows promise as an anticancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells with lower hematological toxicity compared to etoposide, a known clinical anticancer agent. Daurinol acts as a catalytic inhibitor of human topoisomerase IIα, inducing S-phase arrest without causing DNA damage or nuclear enlargement, contrary to etoposide (Kang et al., 2011). Its effectiveness in suppressing the proliferation of ovarian cancer cells (SNU-840) and its potential as a treatment for ovarian cancer with minimal side effects have also been highlighted (Kang et al., 2014).

Derivatives and Synthesis

Efforts to develop new compounds based on daurinol's structure have been undertaken. A study synthesized 4-aza-daurinol derivatives, showing similar antiproliferative activity to daurinol, indicating potential for scalable synthesis and structural-activity relationship study of daurinol analogues (Hayat et al., 2015).

Anti-Metastatic Effects

Daurinol has been shown to inhibit cancer cell migration and invasion, suggesting its potential in preventing cancer metastasis. Specifically, it suppresses the activity of focal adhesion kinase (FAK), which plays a crucial role in cancer cell invasiveness and metastasis (Woo et al., 2016), (Woo et al., 2017).

Application in Autoimmune Arthritis

Daurinol may have therapeutic potential in treating autoimmune diseases like rheumatoid arthritis (RA). It enhances the differentiation and stability of regulatory T cells (Tregs), thus reducing clinical arthritis severity in a collagen-induced arthritis model. This effect is achieved through the modulation of the neuropilin-1 (Nrp1)–PTEN–Foxp3 signaling pathway in Tregs (Park et al., 2019).

Enhancement of Radiotherapy Efficacy

In lung cancer, daurinol has been observed to enhance the efficacy of radiotherapy. It inhibits the expression of Aurora kinase A/B, which are essential for mitotic progression and are often upregulated in cancers. Combining daurinol with radiation therapy decreased lung cancer growth in xenograft mouse models, demonstrating its potential as a radiosensitizer (Woo et al., 2015).

Mecanismo De Acción

Daurinol decreases cell viability and proliferation in human colon and lung cancer cells . It promotes Treg differentiation and reciprocally inhibits Th17 differentiation . This Treg-inducing property of daurinol was associated with decreased activity of Akt–mTOR and reciprocally increased activity of neuropilin-1 (Nrp1)–PTEN .

Safety and Hazards

Propiedades

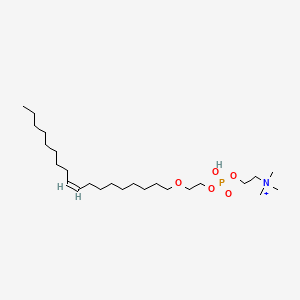

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNYAXUXBZUMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)